3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester
Overview
Description
3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is a chemical compound with the molecular formula C₁₄H₁₄BFO₃. It is a boronic acid derivative that contains a fluorine atom and a methoxycarbonylmethyl group attached to the benzene ring. This compound is often used in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized by reacting 3-fluoro-4-(methoxycarbonyl)benzene with a boronic acid derivative, such as boronic acid pinacol ester, under suitable reaction conditions.
Methoxycarbonylation: The methoxycarbonylmethyl group can be introduced by reacting the benzene derivative with methoxycarbonyl chloride in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The process may include the use of specialized reactors and purification techniques to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the boronic acid group.
Substitution: Substitution reactions can occur at the fluorine or methoxycarbonylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Boronic acid derivatives and alcohols.
Substitution Products: Derivatives with different functional groups.
Mechanism of Action
Target of Action
It’s known that boronic acids and their derivatives, such as this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid or its derivative acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The reaction is facilitated by a palladium catalyst . The boronic acid or its derivative is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which it participates can lead to the formation of a wide variety of organic compounds . These compounds could potentially interact with various biochemical pathways depending on their structure and properties.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including potential drug molecules .
Action Environment
The efficacy and stability of this compound, like many chemicals, can be influenced by various environmental factors. For instance, it should be stored in a dry, room temperature environment to maintain stability . The compound is also sensitive to strong oxidizing agents .
Scientific Research Applications
Chemistry: This compound is used in organic synthesis for the preparation of various boronic acid derivatives and other organic compounds. It is also employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the synthesis of biaryls and other complex organic molecules.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules and the study of enzyme-catalyzed reactions. It can also be used in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceuticals. It can be used as a building block for the development of new drugs and therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various chemicals and materials. It is also used in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid: This compound is similar but lacks the pinacol ester group.
3-Fluoro-4-(methoxycarbonylmethyl)benzene: This compound lacks the boronic acid group.
4-(Methoxycarbonylmethyl)benzeneboronic acid: This compound lacks the fluorine atom.
Uniqueness: 3-Fluoro-4-(methoxycarbonylmethyl)benzeneboronic acid pinacol ester is unique due to the presence of both the fluorine atom and the methoxycarbonylmethyl group, which can influence its reactivity and selectivity in various chemical reactions. The pinacol ester group provides stability and ease of handling, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
methyl 2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(12(17)9-11)8-13(18)19-5/h6-7,9H,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMANYAVWRYOHTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1415960-53-0 | |
Record name | methyl 2-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.